![molecular formula C17H17N3O3 B2905354 2-[(5-Methyl-1,2-oxazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione CAS No. 2415574-07-9](/img/structure/B2905354.png)
2-[(5-Methyl-1,2-oxazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
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Description
Oxazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, it is more reactive because of the amines, which are less electronegative than oxygen and sulfur and therefore less capable of stabilizing the positive charge that is developed on the ring .
Synthesis Analysis
The synthesis of oxazole derivatives has been an interesting field for a long time due to its increasing importance in the field of medicinal chemistry . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years .Molecular Structure Analysis
Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .Physical And Chemical Properties Analysis
Oxazole is a white or colorless solid that is highly soluble in water and other polar solvents .Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
properties
IUPAC Name |
2-[(5-methyl-1,2-oxazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-12(7-18-23-11)8-19-9-14-15(10-19)17(22)20(16(14)21)13-5-3-2-4-6-13/h2-7,14-15H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFLBWGUQAQQJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CC3C(C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione |
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